molecular formula C20H19NO6 B14959099 N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine

N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine

Cat. No.: B14959099
M. Wt: 369.4 g/mol
InChI Key: UOBHIOWKLLBQGW-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine is a complex organic compound that belongs to the class of benzofurochromenes. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromene ring, and an acetylglycine moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine typically involves multi-step organic reactions

    Formation of Benzofurochromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Acetylglycine Moiety: The acetylglycine group can be introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Organic halides, nucleophiles, in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine can be compared with other similar compounds, such as:

    Coumarins: Similar in structure but lack the benzofuran ring.

    Benzofurans: Contain the benzofuran ring but lack the chromene structure.

    Chromenes: Possess the chromene ring but not the benzofuran structure.

The uniqueness of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]glycine lies in its combined benzofurochromene core and acetylglycine moiety, which confer distinct biological and chemical properties .

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C20H19NO6/c1-10-12-6-14-11-4-2-3-5-15(11)26-17(14)8-16(12)27-20(25)13(10)7-18(22)21-9-19(23)24/h6,8H,2-5,7,9H2,1H3,(H,21,22)(H,23,24)

InChI Key

UOBHIOWKLLBQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCC(=O)O

Origin of Product

United States

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